molecular formula C24H31NO8S2 B14779022 Tert-butylcis-2,4-bis(p-tolylsulfonyloxymethyl)azetidine-1-carboxylate

Tert-butylcis-2,4-bis(p-tolylsulfonyloxymethyl)azetidine-1-carboxylate

Katalognummer: B14779022
Molekulargewicht: 525.6 g/mol
InChI-Schlüssel: NFZVSALHNZBKJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butylcis-2,4-bis(p-tolylsulfonyloxymethyl)azetidine-1-carboxylate is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and multiple functional groups that contribute to its reactivity and versatility.

Vorbereitungsmethoden

The synthesis of tert-butylcis-2,4-bis(p-tolylsulfonyloxymethyl)azetidine-1-carboxylate typically involves multi-step organic reactions. The preparation begins with the formation of the azetidine ring, followed by the introduction of the tert-butyl group and the p-tolylsulfonyloxymethyl groups. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired stereochemistry and yield. Industrial production methods may involve optimization of these synthetic routes to achieve scalability and cost-effectiveness.

Analyse Chemischer Reaktionen

Tert-butylcis-2,4-bis(p-tolylsulfonyloxymethyl)azetidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the sulfonyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the p-tolylsulfonyloxymethyl groups are replaced by other nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Tert-butylcis-2,4-bis(p-tolylsulfonyloxymethyl)azetidine-1-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound’s unique reactivity makes it valuable in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of tert-butylcis-2,4-bis(p-tolylsulfonyloxymethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Tert-butylcis-2,4-bis(p-tolylsulfonyloxymethyl)azetidine-1-carboxylate can be compared with other similar compounds, such as:

    Pyrrolidine derivatives: These compounds also contain a nitrogen heterocycle and are used in various applications, but they differ in their ring size and functional groups.

    Azetidine derivatives: Similar to this compound, these compounds contain an azetidine ring but may have different substituents and reactivity

Eigenschaften

Molekularformel

C24H31NO8S2

Molekulargewicht

525.6 g/mol

IUPAC-Name

tert-butyl 2,4-bis[(4-methylphenyl)sulfonyloxymethyl]azetidine-1-carboxylate

InChI

InChI=1S/C24H31NO8S2/c1-17-6-10-21(11-7-17)34(27,28)31-15-19-14-20(25(19)23(26)33-24(3,4)5)16-32-35(29,30)22-12-8-18(2)9-13-22/h6-13,19-20H,14-16H2,1-5H3

InChI-Schlüssel

NFZVSALHNZBKJA-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CC(N2C(=O)OC(C)(C)C)COS(=O)(=O)C3=CC=C(C=C3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.